molecular formula C20H14F3N3O2 B2371184 N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide CAS No. 1206995-27-8

N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide

Cat. No.: B2371184
CAS No.: 1206995-27-8
M. Wt: 385.346
InChI Key: GMGSJKWPUBDKGS-UHFFFAOYSA-N
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Description

N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, which is known for its influence on the chemical and biological properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide typically involves the condensation of 2-(trifluoromethyl)benzoic acid with 2-aminophenyl nicotinamide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide stands out due to its specific combination of the trifluoromethyl group and the nicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2/c21-20(22,23)15-8-2-1-7-14(15)19(28)26-17-10-4-3-9-16(17)25-18(27)13-6-5-11-24-12-13/h1-12H,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGSJKWPUBDKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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